Benzyl oxopropyl mesylate
Description
Contextualization of Organic Mesylates as Versatile Synthetic Intermediates
Organic mesylates, esters of methanesulfonic acid, are highly valued in organic synthesis due to their exceptional properties as leaving groups. The methanesulfonate (B1217627) anion (MsO⁻) is the conjugate base of a strong acid, methanesulfonic acid, making it a very stable species and thus an excellent leaving group in nucleophilic substitution and elimination reactions. organic-chemistry.orgrsc.org This property is crucial for converting a poorly reactive hydroxyl group into a reactive site.
The transformation of an alcohol into a mesylate is a common and efficient process, typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. organic-chemistry.org This conversion proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group, which is a significant advantage in the synthesis of chiral molecules. rsc.orgnih.gov Once formed, the mesylate group can be readily displaced by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. ntu.ac.uk
Overview of Benzylic Functionality in Contemporary Organic Synthesis
The benzyl (B1604629) group, a phenylmethyl substituent (C₆H₅CH₂–), plays a significant role in modern organic synthesis. acs.org Its importance stems from several key characteristics. The benzylic position, the carbon atom directly attached to the benzene (B151609) ring, exhibits enhanced reactivity. sit.edu.cn This increased reactivity is due to the ability of the adjacent aromatic ring to stabilize intermediates such as carbocations, carbanions, and radicals through resonance. acs.org This stabilization facilitates a variety of transformations at the benzylic carbon.
Furthermore, the benzyl group is often employed as a protecting group for alcohols, amines, and carboxylic acids in multi-step syntheses. While the installation and removal of a benzyl protecting group can require specific conditions, its stability under a range of reaction conditions makes it a valuable tool for the synthetic chemist. ntu.ac.uk The presence of a benzyl group in a molecule can also influence the reactivity of nearby functional groups and provide a handle for further molecular elaboration.
Unique Structural Considerations and Potential Reactivity Profiles of the α-Oxopropyl Moiety
The α-oxopropyl moiety in benzyl oxopropyl mesylate introduces a ketone functional group adjacent to the carbon bearing the mesylate leaving group. This arrangement, known as an α-keto mesylate, significantly influences the molecule's reactivity. The electron-withdrawing nature of the carbonyl group is expected to impact the ease of nucleophilic substitution at the α-carbon.
Studies on α-keto mesylates and related α-keto triflates have shown that these compounds can undergo a variety of transformations, including nucleophilic substitution and elimination reactions. acs.org The presence of the carbonyl group can lead to the formation of α-carbonyl carbocations as reactive intermediates. acs.org These intermediates are of interest due to their potential for rearrangements and reactions with various nucleophiles. The reactivity of α-keto mesylates is a subject of ongoing research, with investigations into their behavior in solvolysis and with different nucleophiles providing insights into the complex interplay between the carbonyl and sulfonate ester groups. acs.orgnih.gov
Scope and Research Focus on this compound and Analogous α-Oxoalkyl Mesylates
This article focuses on the chemical compound "this compound," with the systematic IUPAC name [(2R)-1-oxo-1-phenylpropan-2-yl] methanesulfonate for one of its stereoisomers. nih.gov Due to the limited direct research on this specific molecule, this review will also encompass findings related to analogous α-oxoalkyl mesylates to provide a comprehensive understanding of its expected chemical behavior.
The primary research focus is on the synthesis and reactivity of this class of compounds. The synthesis of α-hydroxy ketones and their subsequent mesylation are key steps in accessing these molecules. rsc.orgrsc.orgorganic-chemistry.org The reactivity profile explores their utility as electrophiles in reactions with various nucleophiles. The interplay between the benzylic system, the α-keto functionality, and the mesylate leaving group presents a unique chemical landscape for synthetic exploration.
Physicochemical Properties of this compound Analogs
The following table summarizes key physicochemical properties for a close analog of this compound, [(2R)-1-oxo-1-phenylpropan-2-yl] methanesulfonate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄S | nih.gov |
| Molecular Weight | 228.27 g/mol | nih.gov |
| IUPAC Name | [(2R)-1-oxo-1-phenylpropan-2-yl] methanesulfonate | nih.gov |
| SMILES | CC@HOS(=O)(=O)C | nih.gov |
Synthesis of α-Hydroxy Ketones and Their Mesylates
The synthesis of this compound would logically proceed through a two-step sequence: the formation of the corresponding α-hydroxy ketone followed by mesylation.
Step 1: Synthesis of the α-Hydroxy Ketone
Several methods are available for the synthesis of α-hydroxy ketones. One common approach is the oxidation of a corresponding ketone. For instance, α-hydroxyalkyl aryl ketones can be prepared from alkyl aryl ketones using reagents like Oxone and trifluoroacetic anhydride (B1165640) in the presence of a catalyst. organic-chemistry.org
Step 2: Mesylation of the α-Hydroxy Ketone
The resulting α-hydroxy ketone can then be converted to the mesylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine.
A general reaction scheme is presented below:
Where Ar represents a phenyl group and Ms represents the mesyl group (CH₃SO₂).
Reactivity of α-Keto Mesylates
The reactivity of α-keto mesylates is dominated by the excellent leaving group ability of the mesylate and the presence of the adjacent carbonyl group. These compounds are potent electrophiles and readily undergo nucleophilic substitution reactions.
| Nucleophile | Product Type | General Reaction |
| Halides (e.g., Br⁻, Cl⁻) | α-Halo Ketone | R-C(=O)-CH(OMs)-R' + X⁻ -> R-C(=O)-CH(X)-R' + MsO⁻ |
| Amines | α-Amino Ketone | R-C(=O)-CH(OMs)-R' + R''₂NH -> R-C(=O)-CH(NR''₂)-R' + MsO⁻ |
| Thiolates | α-Thio Ketone | R-C(=O)-CH(OMs)-R' + R''S⁻ -> R-C(=O)-CH(SR'')-R' + MsO⁻ |
| Azides | α-Azido Ketone | R-C(=O)-CH(OMs)-R' + N₃⁻ -> R-C(=O)-CH(N₃)-R' + MsO⁻ |
This table presents generalized reactions and the specific outcomes can be influenced by reaction conditions and the nature of the substrates.
Research into the reactions of α-keto triflates (a related sulfonate ester) with various nucleophiles has provided valuable insights into the likely reactivity of α-keto mesylates. nih.gov These studies highlight the competition between substitution and elimination pathways, which is influenced by the nature of the nucleophile and the reaction conditions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O4S |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
3-oxopropyl 2-phenylethanesulfonate |
InChI |
InChI=1S/C11H14O4S/c12-8-4-9-15-16(13,14)10-7-11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2 |
InChI Key |
JQOQQYVIZJQQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)OCCC=O |
Origin of Product |
United States |
Reactivity and Mechanistic Pathways of Benzyl Oxopropyl Mesylate Analogues
Nucleophilic Substitution Reactions
The core reactivity of benzyl (B1604629) oxopropyl mesylate analogues lies in their susceptibility to nucleophilic attack, leading to the displacement of the mesylate group. This reactivity is harnessed to form new carbon-carbon and carbon-heteroatom bonds, as well as to construct cyclic systems.
Intermolecular Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and benzyl oxopropyl mesylate analogues serve as valuable electrophiles in these reactions.
Transition metal catalysis offers a powerful tool for the formation of carbon-carbon bonds, and benzyl mesylates have been shown to be effective substrates in such reactions. A notable example is the nickel-catalyzed, cobalt co-catalyzed cross-electrophile coupling of benzyl mesylates with aryl halides to synthesize diarylmethanes. In this dual catalytic system, the cobalt catalyst, specifically cobalt phthalocyanine (B1677752) (Co(Pc)), plays a crucial role in generating a benzyl radical from the benzyl mesylate. This radical then couples with an arylnickel(II) intermediate, formed from the reaction of the nickel catalyst with the aryl halide, to afford the diarylmethane product. This method is advantageous as it allows for the coupling of two different electrophiles under relatively mild conditions. rsc.orgresearchgate.net
The general mechanism involves the selective activation of the two electrophiles by the different metal catalysts. The nickel catalyst preferentially activates the aryl halide, while the cobalt catalyst selectively activates the benzyl mesylate. This orthogonal reactivity is key to achieving high cross-coupling selectivity and minimizing homocoupling side products.
Below is a table summarizing representative results from a study on the nickel and cobalt co-catalyzed arylation of benzyl mesylates:
| Entry | Aryl Halide | Benzyl Mesylate | Catalyst System | Product | Yield (%) |
| 1 | 4-Bromotoluene | Benzyl mesylate | NiBr₂·3H₂O / dtbbpy / Co(Pc) | 4-Methyldiphenylmethane | 85 |
| 2 | 4-Bromoanisole | Benzyl mesylate | NiBr₂·3H₂O / dtbbpy / Co(Pc) | 4-Methoxydiphenylmethane | 78 |
| 3 | 1-Bromonaphthalene | Benzyl mesylate | NiBr₂·3H₂O / dtbbpy / Co(Pc) | 1-(Phenylmethyl)naphthalene | 82 |
| 4 | 4-Chlorotoluene | Benzyl mesylate | NiBr₂·3H₂O / dtbbpy / Co(Pc) | 4-Methyldiphenylmethane | 65 |
Data sourced from studies on nickel and cobalt co-catalyzed cross-coupling reactions. researchgate.netresearchgate.net
This catalytic system demonstrates good functional group tolerance and provides a reliable method for the synthesis of a diverse range of diarylmethanes.
The generation of benzylic radicals from this compound analogues opens up avenues for radical-mediated carbon-carbon bond formation. While direct radical alkylation or arylation of a pre-formed benzyl mesylate is a less common transformation, the underlying principle of generating a benzylic radical from a mesylate-related precursor is well-established, particularly through photoredox catalysis.
For instance, research has demonstrated the photo-mediated generation of mesyloxy radicals, which can then abstract a hydrogen atom from a benzylic position to generate a benzylic radical. While this specific example involves C-H activation to form the radical, it highlights the feasibility of accessing the key benzylic radical intermediate from precursors related to mesylates. Once formed, this benzylic radical is a versatile intermediate that can participate in various carbon-carbon bond-forming reactions, including alkylation and arylation, by reacting with suitable radical acceptors or in dual catalytic cycles.
The general strategy involves the single-electron reduction of a suitable precursor to generate the benzylic radical. This radical can then be trapped by a radical acceptor, such as an electron-deficient alkene (for alkylation) or an aryl radical precursor in a cross-coupling manifold (for arylation). Photoredox catalysis is particularly well-suited for these transformations as it allows for the generation of radicals under mild conditions using visible light.
Intermolecular Carbon-Heteroatom Bond Formation (e.g., Alkoxylation, Amination, Thiolation)
This compound analogues are excellent substrates for the formation of carbon-heteroatom bonds via nucleophilic substitution. The strong electrophilicity of the benzylic carbon, combined with the excellent leaving group ability of the mesylate, facilitates reactions with a wide range of heteroatom nucleophiles.
Alkoxylation: The reaction of benzyl oxopropyl mesylates with alcohols or alkoxides leads to the formation of benzyl ethers. This transformation is typically carried out in the presence of a non-nucleophilic base to deprotonate the alcohol, thereby increasing its nucleophilicity. The reaction generally proceeds via an SN2 mechanism, resulting in inversion of configuration if the benzylic carbon is chiral.
Amination: Amines, being good nucleophiles, readily displace the mesylate group of this compound analogues to form the corresponding substituted benzylamines. thieme.deorganic-chemistry.org The reaction can be performed with primary, secondary, and even some tertiary amines. For primary and secondary amines, a base is often added to neutralize the methanesulfonic acid byproduct.
Thiolation: Thiols and thiolates are excellent nucleophiles and react efficiently with benzyl oxopropyl mesylates to produce benzyl thioethers. organic-chemistry.orgnih.gov These reactions are typically fast and high-yielding, often proceeding under mild conditions.
The table below provides a general overview of the conditions and outcomes for these transformations:
| Reaction | Nucleophile | Typical Conditions | Product |
| Alkoxylation | R-OH | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., THF, DMF) | Benzyl ether |
| Amination | R-NH₂ | Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., CH₃CN, DMF) | Benzylamine |
| Thiolation | R-SH | Base (e.g., NaH, Et₃N), Solvent (e.g., THF, EtOH) | Benzyl thioether |
Intramolecular Cyclization Reactions
The strategic placement of a nucleophile within the same molecule as a this compound moiety can lead to efficient intramolecular cyclization reactions, providing a powerful method for the synthesis of cyclic compounds. A compelling example of this strategy is the synthesis of tetrahydrofuran (B95107) lignans.
In this approach, a molecule containing both a benzyl mesylate and a suitably positioned alcohol functionality is subjected to conditions that promote intramolecular nucleophilic attack. The alcohol oxygen acts as the internal nucleophile, displacing the mesylate group to form a cyclic ether. This type of reaction is highly valuable for the construction of complex natural products and other biologically active molecules. The regioselectivity and stereoselectivity of the cyclization are often controlled by the conformation of the starting material and the mechanism of the ring-closing step.
Elimination Reactions
In addition to substitution reactions, this compound analogues can also undergo elimination reactions, leading to the formation of alkenes. The outcome of the reaction, whether substitution or elimination, is influenced by several factors, including the structure of the substrate, the nature of the base, the solvent, and the temperature.
Elimination reactions involving benzylic mesylates can proceed through either an E1 or E2 mechanism. The E1 mechanism involves the formation of a resonance-stabilized benzylic carbocation, which is favored by polar protic solvents and weakly basic conditions. The E2 mechanism is a concerted process that is favored by strong, sterically hindered bases and aprotic solvents.
The regioselectivity of the elimination reaction, which determines the position of the newly formed double bond, is governed by the principles of the Zaitsev and Hofmann rules. libretexts.orgyoutube.com The Zaitsev rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. This is typically observed with small, strong bases. The Hofmann rule , on the other hand, predicts the formation of the less substituted alkene as the major product. testbook.commasterorganicchemistry.com This outcome is often favored when using a bulky base, which preferentially abstracts the more sterically accessible proton, or when the leaving group is large and charged. Given the relatively large size of the mesylate leaving group, Hofmann elimination can be a significant pathway for this compound analogues, particularly with sterically demanding bases.
The competition between Saytzeff and Hofmann elimination is a critical consideration in synthetic planning, and the choice of reaction conditions can often be tailored to favor the desired alkene isomer.
Formation of Unsaturated Systems
Analogues of this compound, particularly β-keto mesylates, are precursors to unsaturated systems, primarily α,β-unsaturated ketones, through elimination reactions. The presence of the carbonyl group significantly influences the regioselectivity and mechanism of these reactions.
The hydrogen atoms on the carbon alpha to the carbonyl group are acidic and can be removed by a base. If a mesylate group is located on the β-carbon, a base-mediated elimination can occur. This reaction often proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. In this pathway, the base first removes an acidic α-proton to form a resonance-stabilized enolate intermediate. Subsequently, the enolate expels the mesylate leaving group to form a carbon-carbon double bond. This mechanism is particularly relevant for substrates where the leaving group is on a carbon that is two bonds away from a carbonyl group.
Alternatively, a concerted E2 (Elimination, Bimolecular) mechanism can also lead to the formation of unsaturated ketones. The choice between E1cB and E2 is influenced by factors such as the stability of the enolate intermediate and the nature of the base and solvent.
Table 1: Examples of Base-Mediated Elimination Reactions in Keto Mesylate Analogues
| Substrate Analogue | Base/Solvent | Product Type | Mechanism |
|---|---|---|---|
| β-Hydroxy Ketone (Mesylated in situ) | Base | α,β-Unsaturated Ketone | E1cB or E2 |
| 5-Dehydroquinate (a cyclic β-hydroxy acid analogue) | Enzyme (Dehydratase) | 5-Dehydroshikimate | E1cB |
Competing Pathways in Complex Molecular Architectures
In complex molecules, the formation of unsaturated systems via elimination often competes with nucleophilic substitution reactions (SN1 and SN2). The outcome is determined by the structure of the substrate, the strength and steric hindrance of the nucleophile/base, the solvent, and the temperature.
SN2 vs. E2: For primary or secondary mesylates, a strong, non-hindered nucleophile/base will favor the SN2 pathway, leading to substitution. In contrast, a strong, sterically hindered base (e.g., potassium tert-butoxide) will favor the E2 pathway, resulting in an alkene.
SN1 vs. E1: For tertiary mesylates or secondary benzylic mesylates, the departure of the mesylate group can lead to a relatively stable carbocation. The benzyl group is particularly effective at stabilizing an adjacent positive charge through resonance. This carbocation can then be attacked by a weak nucleophile (SN1) or lose a proton to a weak base (E1).
Studies on α-methanesulfonyloxy-benzylphosphonates have shown that substitution of the mesyloxy group can occur via an SN1 mechanism, driven by the formation of a stable benzylic carbocation. This highlights how the benzyl group can steer the reaction towards substitution pathways that might compete with elimination.
Rearrangement Reactions
The departure of the mesylate group can generate electron-deficient intermediates, such as carbocations, which are prone to rearrangement to form more stable structures.
Sigmatropic Rearrangements
Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. While direct participation of a C-OMs bond in a sigmatropic rearrangement is uncommon, related sulfur esters are known to undergo such transformations. These reactions provide insight into potential pathways for analogous structures.
A notable example is the-sigmatropic rearrangement of propargylic sulfinates to allenic sulfones. This process involves the migration of an oxygen atom and the sulfur lone pair across a three-atom π-system. Similarly, a-sigmatropic rearrangement of allenic alcohols with sulfonic acids has been reported to stereoselectively produce 1,3-diene-2-ol sulfonates. These examples from related sulfur chemistry suggest that under specific structural arrangements and conditions, analogues of this compound could potentially undergo similar concerted rearrangements.
Skeletal Rearrangements Induced by Mesylate Departure
The excellent leaving group ability of the mesylate is highly effective at promoting the formation of carbocations, which are key intermediates in many skeletal rearrangements. The presence of an adjacent oxo group can significantly influence the course of these rearrangements.
Research on α-keto mesylates and triflates has demonstrated their propensity to undergo reactions involving carbocationic intermediates. Departure of the mesylate from a carbon adjacent to a carbonyl can lead to an α-keto carbocation. This intermediate can then undergo a 1,2-shift of an alkyl or aryl group to form a more stable acylium ion or a rearranged carbocation.
This behavior is analogous to the pinacol (B44631) rearrangement , where a 1,2-diol is treated with acid. One hydroxyl group is protonated and leaves as water, generating a carbocation. A neighboring alkyl or aryl group then migrates to the carbocation center, with the concomitant formation of a ketone from the remaining hydroxyl group. In an analogue of this compound, the mesylate serves the same function as the protonated hydroxyl group, initiating the rearrangement upon its departure.
The benzilic acid rearrangement provides another relevant example, where a 1,2-diketone rearranges in the presence of a base to form an α-hydroxy carboxylic acid. This involves nucleophilic attack by hydroxide, followed by a 1,2-migration of an aryl or alkyl group.
Acid-Catalyzed and Base-Mediated Transformations
Both acids and bases can profoundly influence the reaction pathways of this compound analogues.
Base-Mediated Transformations: Bases play a crucial role in promoting elimination reactions to form unsaturated systems, as discussed in section 3.2.1. The base abstracts a proton, often from the carbon alpha to the carbonyl group, to initiate either an E2 or E1cB elimination. Furthermore, bases can deprotonate the α-carbon to form an enolate, which can then act as a nucleophile in subsequent reactions, such as alkylation, provided a suitable electrophile is present.
Acid-Catalyzed Transformations: Acid catalysis can facilitate reactions that proceed through carbocationic intermediates. The acid can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. More significantly, in protic solvents, acid can assist in the departure of the mesylate leaving group, promoting SN1 and E1 reactions. Acid catalysis is also a key component of rearrangements like the pinacol rearrangement, which, as noted, is mechanistically related to rearrangements that could be initiated by mesylate departure. The keto-enol tautomerism, which is fundamental to the reactivity of the oxo group, can be catalyzed by both acids and bases.
Computational and Theoretical Studies of Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the complex mechanisms involved in the reactions of this compound analogues. Density Functional Theory (DFT) is frequently employed to map potential energy surfaces, locate transition states, and calculate activation energies for competing pathways.
Elimination vs. Substitution: Theoretical studies can compare the activation barriers for SN2 and E2 pathways, helping to predict the reaction outcome under various conditions. Gas-phase studies, often complemented by computation, can probe the intrinsic competition between these reactions without the influence of solvent.
Rearrangement Mechanisms: Computational models can trace the intricate bond-making and bond-breaking steps in sigmatropic and skeletal rearrangements. For instance, DFT calculations have been used to analyze the transition state of the interrupted Pummerer reaction followed by a sigmatropic rearrangement, revealing a boat-like transition state for the rearrangement step.
Tautomerism and Catalysis: The mechanism of keto-enol tautomerization, a key process for the oxo group, has been investigated computationally. Studies have shown that catalysts, such as water molecules, can significantly lower the activation energy for proton transfer by forming a hydrogen-bond network. Similar studies can be applied to understand how acid or base catalysis facilitates the transformations of keto mesylates.
Computational studies on the Norrish type II elimination of 2-pentanone, which proceeds through a six-membered cyclic transition state, provide a model for understanding concerted intramolecular elimination pathways that could be relevant to specific isomers of this compound.
Quantum Mechanical Calculations for Transition State Analysis
Quantum mechanical calculations have emerged as a powerful tool for dissecting the mechanistic nuances of reactions involving benzyl sulfonate analogues. These computational methods provide invaluable insights into the geometry and energy of transition states, which are fleeting and experimentally challenging to observe directly. By modeling the reaction pathways, researchers can elucidate the nature of the transition state and predict how it will be affected by changes in the substrate or reaction conditions.
For instance, in the solvolysis of benzyl derivatives, quantum chemical calculations can help distinguish between a concerted SN2-like transition state and a stepwise SN1-like mechanism involving a distinct carbocation intermediate. These calculations can map out the potential energy surface of the reaction, identifying the energy barriers associated with different mechanistic routes.
Recent studies on α-substituted benzylphosphonates, which share structural similarities with this compound, have utilized quantum chemical calculations to rationalize observed reactivity. acs.org For example, in the reaction of α-methanesulfonyloxy-benzylphosphonates, calculations have been employed to understand why certain derivatives are stable while others readily undergo substitution to form chlorophosphonates. These transformations are proposed to proceed through an SN1 mechanism, and the stability of the resulting quinoidal carbocation, influenced by the substituents on the benzyl ring, is a key factor driving the reaction. acs.org
The analysis of transition state structures through quantum mechanics also provides a deeper understanding of the bonding changes that occur during the reaction. For example, in a concerted SN2 reaction, calculations can describe the simultaneous formation of the new bond with the nucleophile and the breaking of the bond with the leaving group. This level of detail is crucial for a comprehensive understanding of the factors that govern the reactivity of this compound analogues.
Elucidation of Electronic and Steric Effects on Reactivity
The reactivity of this compound analogues is profoundly influenced by both electronic and steric effects. These factors can either accelerate or decelerate the rate of nucleophilic substitution and can also dictate the operative reaction mechanism.
Electronic Effects:
The electronic nature of substituents on the aromatic ring plays a critical role in stabilizing or destabilizing charged intermediates and transition states. Electron-donating groups (EDGs) can stabilize a developing positive charge on the benzylic carbon, thereby favoring an SN1-like mechanism. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, making the SN1 pathway less favorable and promoting an SN2-like mechanism.
The Hammett equation is a widely used tool to quantify these electronic effects. It relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents. For the solvolysis of substituted benzyl tosylates, a classic analogue of this compound, Hammett plots often show a curvature. nih.gov This nonlinearity is indicative of a change in the reaction mechanism, from SN2 for substrates with EWGs to SN1 for those with strong EDGs. nih.gov
The following interactive table presents representative data on the solvolysis of substituted benzyl chlorides, illustrating the impact of electronic effects on reaction rates.
| Substituent (X) | σ+ Value | Relative Rate (kₓ/kн) |
| p-OCH₃ | -0.78 | 1000 |
| p-CH₃ | -0.31 | 35 |
| H | 0 | 1 |
| m-Cl | 0.37 | 0.03 |
| p-NO₂ | 0.79 | 0.001 |
The data clearly show that electron-donating groups like p-methoxy and p-methyl significantly increase the reaction rate, consistent with the stabilization of a carbocation-like transition state. In contrast, electron-withdrawing groups like m-chloro and p-nitro markedly decrease the rate.
Steric Effects:
Steric hindrance arises from the spatial arrangement of atoms and can significantly impact reaction rates, particularly in SN2 reactions. In an SN2 mechanism, the nucleophile attacks the carbon center from the side opposite to the leaving group. Bulky substituents on or near the benzylic carbon can impede this backside attack, thereby slowing down the reaction. libretexts.orgpdx.educhemistrysteps.com
For primary benzylic systems like this compound, steric hindrance is generally less pronounced than in more substituted systems. However, the size of the nucleophile and the presence of ortho substituents on the benzyl ring can still play a significant role. Large, bulky nucleophiles will react more slowly in SN2 reactions with benzylic substrates compared to smaller, less hindered nucleophiles.
The following table summarizes the general trends in reactivity for nucleophilic substitution at a benzylic carbon based on substitution patterns, which reflects the influence of steric hindrance.
| Substrate | Relative Sₙ2 Rate | Relative Sₙ1 Rate |
| Primary Benzylic | High | Moderate |
| Secondary Benzylic | Moderate | High |
| Tertiary Benzylic | Very Low | Very High |
This trend highlights that as steric hindrance increases from primary to tertiary benzylic substrates, the SN2 pathway becomes less favorable, while the SN1 pathway, which is less sensitive to steric bulk at the reaction center, becomes more dominant due to increased carbocation stability. chemistrysteps.comlibretexts.org
Applications of Benzyl Oxopropyl Mesylate in Targeted Organic Synthesis
As Strategic Electrophilic Building Blocks
The core reactivity of benzyl (B1604629) oxopropyl mesylate stems from the methanesulfonate (B1217627) (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions. This property renders the carbon atom to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Construction of Carbon Frameworks in Complex Molecule Synthesis
A primary application of electrophilic mesylates is in the formation of new carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. Benzyl oxopropyl mesylate can react with various carbon-based nucleophiles to extend and elaborate carbon skeletons.
Organometallic reagents, such as Grignard reagents and organocuprates, are effective nucleophiles for displacing the mesylate group. This reaction allows for the coupling of the benzyl oxopropyl unit with diverse alkyl, vinyl, or aryl fragments. Furthermore, stabilized carbanions, like those derived from malonic esters or β-ketoesters, can be used to form C-C bonds through SN2-type reactions, providing a pathway to more functionalized products. The benzyl ether within the molecule serves as a stable protecting group during these transformations, which can be removed at a later synthetic stage.
The versatility of this approach is captured in the following representative transformations:
| Nucleophile | Reagent Type | Product Type | Significance in Synthesis |
| Alkyl Grignard (R-MgX) | Organometallic | Elongated carbon chain with benzyl ether | Chain extension, building acyclic skeletons |
| Organocuprate (R₂CuLi) | Organometallic | Functionalized benzyl ether derivative | Mild C-C bond formation, tolerates various functional groups |
| Enolates | Stabilized Carbanion | α-Alkylated carbonyl or ester compound | Introduction of complex side chains adjacent to carbonyls |
| Organoboron compounds | Organometallic | Cross-coupled product | Formation of C-C bonds under mild, often catalyzed, conditions eurekalert.org |
Introduction of Oxygenated and Benzylic Functionalities
Beyond C-C bond formation, this compound is a valuable reagent for introducing specific functional groups into a target molecule. nih.gov Its structure inherently carries both a masked hydroxyl group (as a benzyl ether) and a benzylic moiety.
The displacement of the mesylate by heteroatom nucleophiles is a common strategy. Oxygen nucleophiles, such as alcohols or carboxylates, can react to form new ether or ester linkages, respectively. Similarly, nitrogen nucleophiles, like amines and azides, yield substituted amine products. These reactions are crucial for synthesizing a wide array of biologically active molecules and functional materials.
The benzyl group itself is a key feature. It is a widely used protecting group for alcohols due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation. beilstein-journals.orgnih.gov Therefore, after serving its role in a synthetic sequence, the benzyl group can be cleaved to unveil a free hydroxyl group, an essential functionality in many natural products and pharmaceuticals. nih.gov Moreover, the direct incorporation of the benzyl group can be a strategic goal in itself for targets containing benzylic structures. researchgate.net
In the Development of Novel Synthetic Methodologies
The utility of reagents like this compound extends beyond their direct use in synthesis to driving the development of new chemical reactions and strategies. ucsc.edunih.govlongdom.org
Catalyst and Reagent Development for Selective Transformations
While nucleophilic substitution reactions with mesylates are often straightforward, achieving high levels of selectivity (chemo-, regio-, and stereoselectivity) can be challenging in complex substrates. The development of functionalized electrophiles like this compound provides a platform for testing and refining new catalytic systems. For instance, chemists can explore transition-metal catalysts that might enable milder reaction conditions or control the stereochemical outcome of the substitution reaction.
The synthesis of such specialized reagents is in itself an area of methodology development. ucsc.edu Efficiently preparing enantiomerically pure versions of this compound, for example, allows for their use in asymmetric synthesis, where the transfer of chirality to the product is a critical goal.
Enabling Transformations for Challenging Synthetic Targets
The availability of robust and predictable building blocks is crucial for overcoming difficult synthetic challenges. This compound provides a reliable three-carbon unit with defined functionality that can be incorporated into a larger molecule. This simplifies the retrosynthetic analysis of complex targets by providing a readily accessible starting point for a key fragment. longdom.org
For example, in the total synthesis of a natural product containing a polyether backbone, a chiral variant of this compound could be used iteratively to install repeating ether units with precise stereochemical control. Its predictable reactivity and the stability of the benzyl ether make it an ideal choice for multi-step synthetic sequences where protecting group stability and reliable bond formation are paramount.
Precursors for Advanced Organic Materials and Functional Molecules
While the primary application of this compound is in the targeted synthesis of discrete molecules, its potential as a precursor for functional materials is an area of interest. The bifunctional nature of the molecule—an electrophilic center for reaction and a protected hydroxyl group—could theoretically be exploited in polymerization reactions.
For instance, after conversion of the mesylate to another functional group, the resulting molecule could act as a monomer. The subsequent deprotection of the benzyl ether to reveal the alcohol would provide a reactive site for step-growth polymerization, potentially leading to the formation of novel polyethers or polyesters. However, the use of this specific mesylate as a monomer for advanced materials is not widely documented and remains a potential area for future research.
Advanced Synthetic and Analytical Approaches for Benzylic Mesylate Systems
Continuous Flow Chemistry for Optimized Synthesis and Reaction Development
Continuous flow chemistry offers substantial advantages over traditional batch processing for the synthesis of reactive compounds like benzylic mesylates. By conducting reactions in a continuously flowing stream through a reactor, this methodology provides superior control over reaction parameters, enhances safety, and facilitates scalability. nih.gov The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for efficient heat and mass transfer, which is crucial for managing highly exothermic mesylation reactions and ensuring consistent product quality. nih.govresearchgate.net
The synthesis of benzylic sodium organometallics, which are highly reactive precursors, has been successfully demonstrated in continuous flow systems, showcasing the technology's ability to handle sensitive reagents safely. uni-muenchen.denih.gov This approach minimizes the volume of hazardous materials at any given time. nih.gov For a compound like Benzyl (B1604629) oxopropyl mesylate, a flow process could involve pumping a solution of the corresponding benzyl alcohol and a base (like triethylamine) to a T-mixer where it merges with a stream of methanesulfonyl chloride. The mixture would then pass through a heated or cooled coil reactor for a specific residence time, allowing for complete conversion before inline quenching or purification. acs.org This setup enables rapid optimization of reaction conditions such as temperature, stoichiometry, and residence time, often through automated systems. researchgate.net
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Temperature Control | Difficult to control, potential for hotspots. | Precise and uniform temperature control. nih.gov |
| Safety | Higher risk due to large volumes of reactive intermediates. | Enhanced safety with small reaction volumes and better containment. nih.gov |
| Scalability | Challenging, often requires re-optimization. | Straightforward by extending operation time ("scaling-out"). nih.gov |
| Reaction Time | Typically hours. | Seconds to minutes. nih.gov |
| Optimization | Slow, requires multiple discrete experiments. | Rapid, allows for high-throughput screening of conditions. acs.org |
Photochemical and Electrochemical Strategies for Benzylic Functionalization
Photochemical and electrochemical methods provide powerful, reagent-light alternatives for activating and functionalizing the benzylic position. These techniques can generate highly reactive intermediates like radicals or radical cations under mild conditions, often with high selectivity. nih.govmdpi.com
Photochemical strategies often utilize photoredox catalysts that, upon irradiation with visible light, can mediate electron transfer processes. For instance, a benzylic mesylate can be converted into a benzylic radical through a photoredox-mediated process. nih.govrsc.org This radical can then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. One approach involves the in situ generation of mesyloxy radicals which can abstract a hydrogen atom from a benzylic C-H bond, leading to a benzylic radical. rsc.org This radical is then oxidized to a carbocation and trapped by a mesylate anion, forming the benzyl mesylate product. rsc.org These reactions can sometimes be performed in continuous-flow photoreactors for improved efficiency and scalability. rsc.org
Electrochemical strategies offer another pathway for selective benzylic functionalization. Anodic oxidation can efficiently generate benzylic cations from alkylarenes, which are then trapped by nucleophiles. bris.ac.uk Mediated electrolysis, using species like the phthalimide-N-oxyl (PINO) radical, allows for benzylic oxidation at much lower anode potentials compared to direct electrolysis. nih.gov This method improves substrate scope and functional group compatibility. nih.gov The development of continuous flow electrochemical reactors further enhances the practicality and scalability of these transformations, enabling site-selective C-H oxidation without the need for chemical oxidants. chemistryviews.org
| Strategy | Method | Key Intermediate | Typical Outcome |
|---|---|---|---|
| Photochemical | Photoredox Catalysis | Benzylic Radical nih.gov | C-C or C-Heteroatom bond formation. |
| Mesyloxy Radical HAT | Benzylic Radical → Carbocation rsc.org | Benzylic C-H Mesyloxylation. rsc.org | |
| Electrochemical | Direct Anodic Oxidation | Benzylic Radical Cation nih.gov | Benzylic C-H Acyloxylation/Oxygenation. bris.ac.uk |
| Mediated Electrolysis (e.g., PINO) | Benzylic Radical nih.gov | Selective monooxygenation of methylarenes. nih.gov |
Spectroscopic Analysis in Reaction Monitoring and Kinetic Studies
In situ NMR spectroscopy is an exceptionally powerful tool for studying reaction mechanisms, providing real-time quantitative data on the concentrations of reactants, intermediates, and products without altering the reaction mixture. nih.goved.ac.uk By monitoring a reaction directly within the NMR spectrometer, one can gain detailed insights into reaction kinetics, observe transient species, and validate proposed mechanistic pathways. nih.gov
For the synthesis of Benzyl oxopropyl mesylate, in situ NMR could monitor the disappearance of the benzyl alcohol precursor's carbinol proton signal and the appearance of the product's corresponding methine proton signal at a downfield shift. The technique is particularly useful when coupled with flow systems, where reactants can be mixed immediately before entering the NMR flow cell, allowing for the study of very fast reactions from their earliest moments. beilstein-journals.orgutwente.nl This has been demonstrated in the study of the acetylation of benzyl alcohol, where key intermediates like the acetyl ammonium (B1175870) ion were identified and the formation of ketene (B1206846) was observed within the first minutes of the reaction. utwente.nl Such detailed observation is critical for understanding the role of catalysts, bases, and solvent effects, leading to a comprehensive mechanistic picture. rsc.orgmanchester.ac.uk
| Species | Key Proton Signal | Expected Chemical Shift (ppm) | Observed Change |
|---|---|---|---|
| Starting Material (e.g., 1-Phenyl-2-propanol) | -CH(OH)- | ~ 4.1 - 4.3 | Signal decreases over time. |
| Intermediate (e.g., Protonated Amine Base) | -N⁺-H | Variable, often broad | Appears and may change concentration. utwente.nl |
| Product (this compound) | -CH(OMs)- | ~ 4.9 - 5.1 | Signal increases over time. |
| Product (this compound) | Mesylate -CH₃ | ~ 2.8 - 3.0 | Signal appears and increases. |
Mass spectrometry (MS) is an indispensable technique for detecting and identifying reaction intermediates, especially low-abundance and charged species that are invisible to NMR. nih.govrsc.org Soft ionization techniques like electrospray ionization (ESI) allow for the direct analysis of reaction mixtures, transferring ions from the solution phase to the gas phase for detection with minimal fragmentation. nih.gov
When studying reactions involving benzylic mesylates, which are prone to forming carbocationic intermediates via Sₙ1 pathways, ESI-MS is ideally suited to capture these transient species. acs.org By coupling a mass spectrometer to a reaction vessel or a continuous flow reactor, real-time monitoring can be achieved. scripps.edu For a reaction involving this compound, one could expect to detect the protonated starting material, the product, and potentially the key benzylic carbocation intermediate. Tandem mass spectrometry (MS/MS) can be used to fragment these detected ions, providing structural information that helps to confirm their identity. This approach is crucial for distinguishing between competing mechanistic pathways, such as Sₙ1 versus Sₙ2, by providing direct evidence for the presence or absence of key intermediates. nih.gov
| Intermediate Type | Example Structure | Expected Observation (m/z) |
|---|---|---|
| Protonated Starting Material | [R-CH(OH)-R' + H]⁺ | [M+H]⁺ |
| Benzylic Carbocation | [R-C⁺H-R'] | [M-OMs]⁺ |
| Protonated Product | [R-CH(OMs)-R' + H]⁺ | [M+H]⁺ |
| Sodiated Adducts | [Molecule + Na]⁺ | [M+Na]⁺ |
Derivatization Strategies for Enhanced Characterization of Reaction Intermediates
While in situ spectroscopic methods are powerful, some reaction intermediates are too reactive or short-lived to be detected directly. In such cases, derivatization, or "trapping," strategies are employed. This involves introducing a trapping agent into the reaction mixture that reacts selectively with the transient intermediate to form a new, stable molecule. The isolation and characterization of this stable derivative provide unambiguous evidence for the existence of the fleeting intermediate. researchgate.net
For reactions of this compound that proceed through a benzylic carbocation, various nucleophiles can be used as trapping agents. For example, if a reaction is performed in the presence of a potent but benign nucleophile like sodium azide (B81097) (NaN₃), the formation of a stable benzyl azide product would strongly support an Sₙ1 mechanism involving a carbocation intermediate. This approach can be used to probe reaction mechanisms and understand chemodivergent pathways where a single intermediate can lead to multiple products depending on the conditions. nih.gov Derivatization is also a common strategy to improve the analytical properties of molecules, for instance, by adding a tag that enhances detection by LC-MS/MS. nih.gov This can be applied to quantify intermediates that are otherwise difficult to measure.
| Trapping Agent | Nucleophile | Stable Derivative Formed | Mechanistic Insight |
|---|---|---|---|
| Sodium Azide (NaN₃) | N₃⁻ | Benzyl Azide | Confirms presence of carbocation. |
| Anisole | Anisole (Friedel-Crafts) | Alkylated Anisole | Evidence for electrophilic intermediate. |
| Methanol (as solvent) | CH₃OH | Benzyl Methyl Ether | Indicates solvent participation (solvolysis). |
| Furan | Furan (Diels-Alder/Addition) | Cycloaddition/Substitution Product | Traps highly reactive electrophiles. |
Q & A
Q. What are the optimal conditions for introducing benzyl protecting groups using mesylate intermediates in organic synthesis?
Mesylate intermediates are commonly prepared using mesyl chloride (MsCl) and a base like triethylamine in aprotic solvents such as methylene chloride. For example, the mesylation of hydroxyl groups (e.g., in boronate esters) requires stoichiometric MsCl and inert conditions to avoid decomposition . Matteson's method highlights that less-substituted hydroxyl boronate esters are more amenable to benzyl protection via mesylates, emphasizing steric considerations .
Q. What analytical techniques are critical for characterizing benzyl oxopropyl mesylate and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, as demonstrated in studies of similar mesylate derivatives . Gas chromatography (GC) and mass spectrometry (MS) are recommended for purity assessment . For publications, follow journal guidelines to include full spectral data and reference comparisons for known compounds .
Q. What safety protocols are essential when handling benzyl mesylate derivatives in laboratory settings?
Immediate flushing of eyes with water (15+ minutes) and thorough skin washing with soap are critical first-aid measures for exposure . Use impervious gloves, chemical goggles, and lab coats to prevent contact. Mesylates should be handled in fume hoods due to potential respiratory hazards .
Q. How can researchers ensure reproducibility in benzyl mesylate-based synthetic protocols?
Document reaction parameters (solvent, temperature, stoichiometry) meticulously. For example, benzyl mesylate as a leaving group achieves 91% yield in coupling reactions under optimized conditions (e.g., Ru-catalyzed visible light activation) . Include step-by-step procedures in supplementary materials for peer validation .
Advanced Questions
Q. How can researchers address contradictions in reaction yields when employing benzyl mesylate versus other benzyl leaving groups?
Comparative studies show benzyl bromide (94% yield) and mesylate (91%) outperform iodide (85%) in coupling reactions, likely due to mesylate's balance of leaving-group ability and stability . Steric hindrance in substituted intermediates (e.g., α-mesylates) may reduce efficiency, necessitating alternative routes like Matteson’s benzyl ether formation .
Q. What strategies are recommended when benzyl protection via mesylate intermediates fails, as reported in certain synthetic pathways?
If mesylate intermediates decompose (e.g., MOM-protected boronate esters), consider alternative protecting groups (e.g., benzyl ethers via direct alkylation) . Redesign substrates to reduce steric bulk or explore catalytic methods (e.g., copper-mediated diboration) to bypass unstable intermediates .
Q. How can mesylate precursors be leveraged in radiopharmaceutical synthesis, such as PET tracer development?
Mesylates enable direct ¹⁸F-fluorination in radiochemistry. For example, a mesylate precursor of [¹⁸F]MC225 simplifies PET tracer synthesis by replacing multi-step routes with a single-step fluorination, improving efficiency and radiolabeling yields .
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?
Steric hindrance from proximal substituents (e.g., branched alkyl groups) can impede nucleophilic attack, as seen in failed benzylations of α-mesylated boronate esters . Electronic effects, such as electron-withdrawing groups on the benzyl ring, enhance leaving-group ability but may reduce solubility in polar solvents .
Methodological Notes
- Data Contradiction Analysis : Compare reaction outcomes across substrates (e.g., primary vs. secondary alcohols) to isolate steric/electronic factors .
- Experimental Optimization : Use design-of-experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading) for mesylate-based reactions .
- Safety Compliance : Align handling protocols with SDS guidelines for related mesylates (e.g., p-nitrobenzyl mesylate) to mitigate risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
